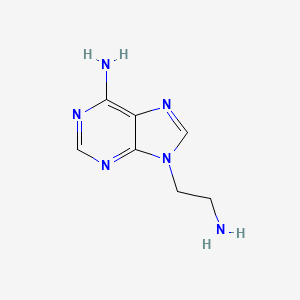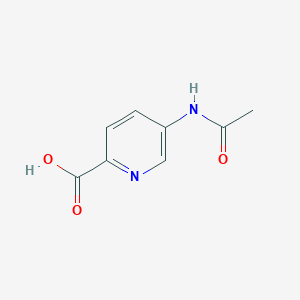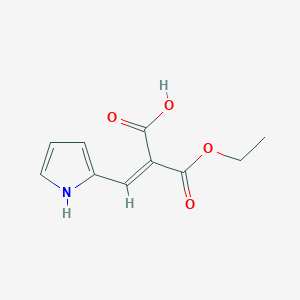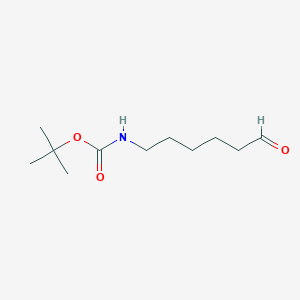
叔丁基 6-氧代己基氨基甲酸酯
概述
描述
Tert-Butyl 6-oxohexylcarbamate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-oxohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-oxohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
衍生物的合成:叔丁基 6-氧代己基氨基甲酸酯用于化学合成工艺。例如,它已被用于制备特定的化合物,如 2-(2-((6-氯己基)氧基)乙氧基)乙胺,其中涉及几个步骤,包括氨基保护和缩合反应 (Wu, 2011)。
在凝胶形成和传感材料中的作用:叔丁基部分已被发现对凝胶和传感材料的形成起着重要作用。对苯并噻唑改性的咔唑衍生物的研究表明,带有叔丁基的那些可以形成有机凝胶,这些有机凝胶被用作荧光传感材料来检测酸蒸气 (Sun 等,2015)。
对映选择性合成:叔丁基 6-氧代己基氨基甲酸酯用于对映选择性合成,这对于生产具有特定手性性质的化合物至关重要。这种方法对于为药理学中的有效拮抗剂创建中间体至关重要 (Campbell 等,2009)。
在生物合成中的应用
- 关键中间体的生物合成:该化合物在叔丁基 (3R,5S)-6-氯-3,5-二羟基己酸酯的生物合成中起作用,这是合成降胆固醇药物的关键中间体。有机溶剂中使用羰基还原酶进行这种合成已被记录在案,突出了其在生物技术应用中的重要性 (Liu 等,2018)。
环境影响和安全性
遗传毒性研究:对甲基叔丁基醚等相关化合物的研究表明,叔丁基化合物可能具有遗传毒性,表明在使用中需要小心处理和考虑环境因素 (Chen 等,2008)。
光物理性质:对带有叔丁基咔唑衍生物的阳离子铱配合物的研究探索了它们独特的光物理性质,包括聚集诱导磷光发射,这可应用于有机蒸气传感和其他发光应用 (Shan 等,2011)。
安全和危害
While specific safety and hazard information for “tert-Butyl 6-oxohexylcarbamate” was not found, it’s important to note that carbamates are exceptionally sensitive to heat, light, and tend to decompose rapidly when in contact with acid, alkali, and metal ions . They are prone to trigger explosive decomposition, susceptibility to shock, explosion, or rapid combustion .
未来方向
作用机制
Target of Action
Similar compounds such as tert-butanol and tert-butyloxycarbonyl group have been found to interact with targets like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and gag-pol polyprotein . These targets play crucial roles in various biological processes, including protein synthesis and degradation, and viral replication.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
生化分析
Biochemical Properties
Tert-Butyl 6-oxohexylcarbamate plays a significant role in biochemical reactions. It acts as an inhibitor or agonist in various biochemical pathways . The compound interacts with enzymes such as sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, and potassium hydrogencarbonate . These interactions are crucial for the compound’s function as a linker in PROTAC (proteolysis-targeting chimeras) technology . The nature of these interactions involves the formation of stable complexes that facilitate the degradation of target proteins.
Cellular Effects
Tert-Butyl 6-oxohexylcarbamate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to modulate the activity of specific proteins and enzymes, leading to changes in cellular function. For instance, it can inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of tert-Butyl 6-oxohexylcarbamate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function. The compound’s ability to modulate enzyme activity is crucial for its role in biochemical research and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-oxohexylcarbamate change over time. The compound is stable under specific conditions, such as storage in an inert atmosphere and at low temperatures (below -20°C) . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-oxohexylcarbamate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Tert-Butyl 6-oxohexylcarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. These interactions are essential for understanding the compound’s role in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of tert-Butyl 6-oxohexylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
Tert-Butyl 6-oxohexylcarbamate is localized in specific subcellular compartments, such as the cytoplasm and nucleus . The compound’s activity and function can be influenced by its subcellular localization. Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its biochemical activity .
属性
IUPAC Name |
tert-butyl N-(6-oxohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBTPVTHZTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441417 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-42-0 | |
| Record name | tert-Butyl 6-oxohexylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

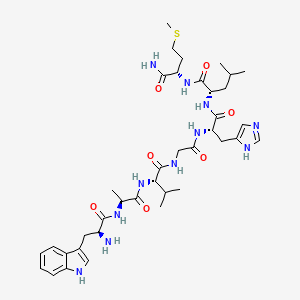
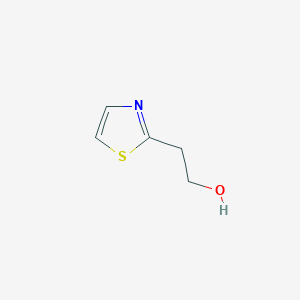
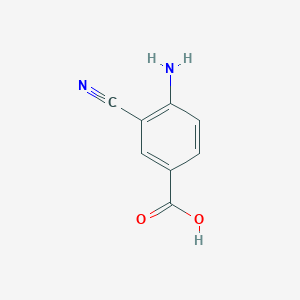
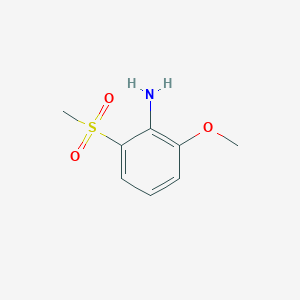
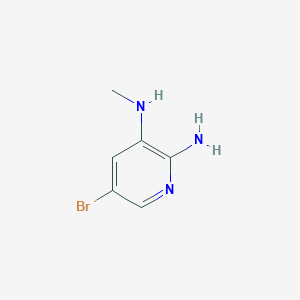


![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)
![4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1277517.png)
![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)
